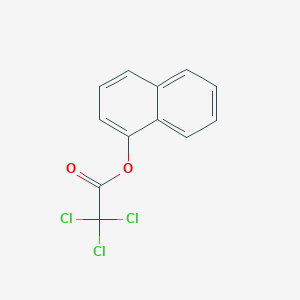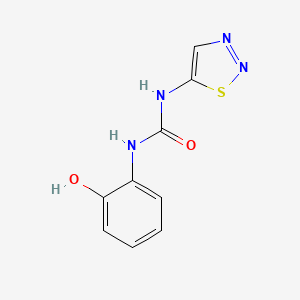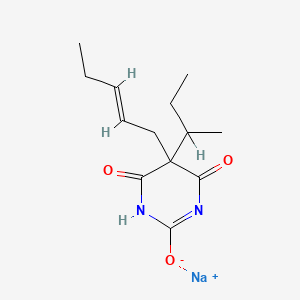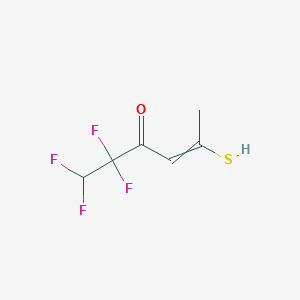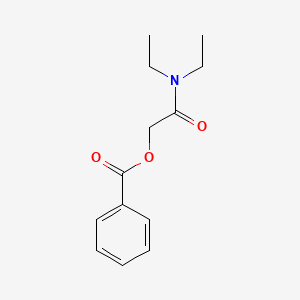
Benzoic acid diethylcarbamoylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid diethylcarbamoylmethyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, cosmetics, and food. This particular ester is derived from benzoic acid, which is a simple aromatic carboxylic acid, and diethylcarbamoylmethyl alcohol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid diethylcarbamoylmethyl ester typically involves the esterification of benzoic acid with diethylcarbamoylmethyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the reaction. The general reaction can be represented as follows:
Benzoic acid+Diethylcarbamoylmethyl alcoholAcid catalystBenzoic acid diethylcarbamoylmethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as p-toluenesulfonic acid or sulfuric acid is common, and the reaction is typically carried out under reflux conditions to drive the reaction to completion.
化学反応の分析
Types of Reactions
Benzoic acid diethylcarbamoylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to benzoic acid and diethylcarbamoylmethyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Aminolysis: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Aminolysis: Ammonia or primary/secondary amines.
Major Products Formed
Hydrolysis: Benzoic acid and diethylcarbamoylmethyl alcohol.
Reduction: Corresponding alcohol.
Aminolysis: Amides.
科学的研究の応用
Benzoic acid diethylcarbamoylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a prodrug to improve the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer industries.
作用機序
The mechanism of action of benzoic acid diethylcarbamoylmethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the growth of microorganisms by disrupting their cell membranes. The ester can also act as a prodrug, where it is metabolized in the body to release the active drug, which then exerts its therapeutic effects.
類似化合物との比較
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
Comparison
Benzoic acid diethylcarbamoylmethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to other benzoic acid esters. For example, it may have different solubility, boiling point, and reactivity profiles, making it suitable for specific applications where other esters may not be as effective.
特性
CAS番号 |
64649-63-4 |
|---|---|
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC名 |
[2-(diethylamino)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C13H17NO3/c1-3-14(4-2)12(15)10-17-13(16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChIキー |
MTAAHMQCSJMGHI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)COC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




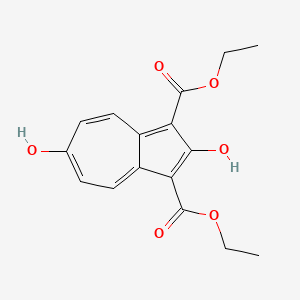
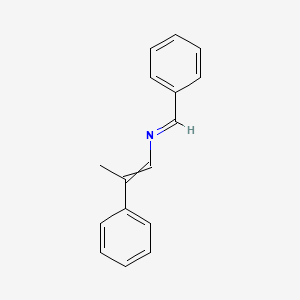

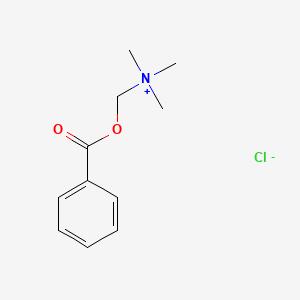
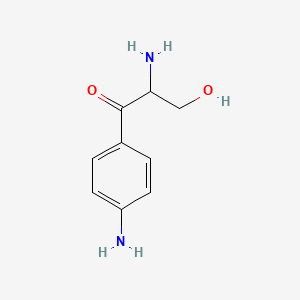
![2-[2-(Chloromethyl)phenoxy]propanamide](/img/structure/B14490599.png)

